The compound 4-methyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide is a complex organic molecule notable for its intricate structure and potential applications in various scientific fields. This compound features multiple ring systems and heteroatoms, which contribute to its unique chemical properties.
It falls under the category of heterocyclic compounds, specifically within the class of dithia-diazatricyclo compounds. Its systematic classification is based on its structural components, including sulfur and nitrogen heteroatoms integrated into a bicyclic framework.
The synthesis of 4-methyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide involves several key steps:
The reaction conditions often require high temperatures and specific catalysts to ensure high yields of the desired product. Techniques such as continuous flow reactors may be employed in industrial settings to optimize production efficiency .
The molecular structure of 4-methyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide consists of a complex arrangement of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) atoms:
This compound features multiple rings and heteroatoms that significantly influence its physical and chemical properties.
The structural data can be represented using InChI and SMILES notations for computational modeling and database searches:
InChI=1S/C18H18N2S2/c1-12(2)19-14-8-6-13(20)17(14)15(21)18(22)16(19)9-10-4-3-5-11(10)7-8/h3-8H,9H2,1-2H3CC(C)N1C(C(C)=C)=C(C)C(C)=C(C)=C(C=C)C=C14-methyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide can undergo various chemical reactions:
The choice of reagents and reaction conditions—such as temperature and solvent—are critical in determining the outcomes of these reactions .
The mechanism of action for this compound involves its interaction with specific biological targets:
The specific pathways and molecular targets are context-dependent and vary based on the intended application .
The physical properties include:
Chemical properties include stability under different pH levels and reactivity with common reagents:
Relevant data from spectral analysis (NMR, MS) can provide insights into the compound's behavior under different conditions .
4-methyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-y}benzamide has several scientific applications:
This compound exemplifies the intersection of organic chemistry and medicinal research, highlighting its potential across various scientific disciplines.
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1